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Executive Summary
In the development of transition metal catalysts and cathode materials (e.g., Li-ion batteries),

determining the precise oxidation states of Manganese (Mn) and Vanadium (V) is critical yet

notoriously difficult. Standard X-ray Photoelectron Spectroscopy (XPS) analysis often fails

because these 3d transition metals exhibit complex final-state effects—multiplet splitting,

shake-up satellites, and spin-orbit coupling—that defy simple Gaussian-Lorentzian (GL) curve

fitting.

This guide compares the Standard GL Fitting Approach (often used in basic surface analysis)

against the Physically Constrained Multiplet Protocol (required for high-impact research). We

provide the binding energies, splitting constants, and decision frameworks necessary to

distinguish Mn(II)/Mn(III)/Mn(IV) and V(III)/V(IV)/V(V) with high confidence.
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Before detailing the protocol, we must establish why "push-button" analysis generates

erroneous data for Mn and V.

Feature Standard GL Approach
Physically Constrained
Multiplet Protocol

Peak Shape Model

Simple Gaussian-Lorentzian

(GL30). Assumes singlet

states.

Multiplet Envelopes. Accounts

for coupling between unpaired

core/valence electrons.[1]

Background
Standard Shirley background

applied to individual regions.

Active Backgrounds. Accounts

for plasmon losses and

overlapping regions (e.g., V 2p

+ O 1s).

Reference

C 1s (284.8 eV).[2][3]

Unreliable on conductive

oxides.

Internal Standards. Uses O 1s

lattice oxide or iso-electric

points for calibration.

Outcome 20% quantification error;

misidentified oxidation states.

<5% error; accurate speciation

of mixed-valence systems.

The Core Problem: Multiplet Splitting
When a core electron is photo-ejected from an atom with unpaired valence electrons (like Mn

or V), the remaining unpaired core electron couples with the valence electrons. This creates

multiple final energy states (multiplets), resulting in a broad, asymmetric peak envelope rather

than a single sharp peak. Fitting this with a single GL peak is physically incorrect.

Manganese (Mn) Analysis Module
A. The Diagnostic Regions
For Manganese, the Mn 2p region is the most intense, but the Mn 3s region is the most

diagnostic for oxidation state due to exchange splitting (

).
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Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 11 Tech Support

https://xpslibrary.com/multiplet-splitting/
http://www.xpsfitting.com/2008/09/vanadium.html
http://www.xpsfitting.com/2012/01/manganese.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1623903?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The magnitude of the splitting between the two Mn 3s peaks is proportional to the number of

unpaired 3d electrons (

).[4]

Protocol: Measure the distance (

) between the main Mn 3s peak and its satellite.

Caution: The Mn 3s signal is weak; requires high pass energy (e.g., 100-160 eV) or long

dwell times to resolve.

Table 1: Mn 3s Splitting Diagnostic Values

Oxidation State Configuration Unpaired e- (Splitting
Magnitude)

Mn(II) (e.g., MnO) 5 6.0 ± 0.2 eV

Mn(III) (e.g., Mn

O

)

4 5.3 ± 0.2 eV

Mn(IV) (e.g., MnO

)
3 4.7 ± 0.2 eV

Critical Insight: If your sample is a birnessite (layered oxide), Mn 3s splitting may be unreliable

due to covalency effects. In this specific case, Ilton et al. (2016) recommend using the Mn 3p

peak shape and position as a secondary validator.

2. Mn 2p Multiplet Fitting (The Biesinger Method)
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For the Mn 2p

region, you cannot use single peaks. You must fit a "packet" of peaks representing the multiplet
structure.

Mn(II): Characterized by a distinct "shake-up" satellite ~647 eV (approx. 5-6 eV above the

main peak).

Mn(IV): The main peak is significantly narrower than Mn(II) or Mn(III).

Vanadium (V) Analysis Module
A. The Overlap Challenge (V 2p vs. O 1s)
The V 2p region (512–525 eV) overlaps heavily with the O 1s satellite features and the low-

binding energy tail of the O 1s peak (~530 eV).

Standard Error: Analysts often cut the background between V 2p and O 1s. This distorts the

V 2p

area.

Correct Protocol: Fit V 2p and O 1s in a single binding energy window (510–545 eV) sharing

a common background.

B. Binding Energy Diagnostics
Unlike Mn, V 2p spin-orbit splitting is relatively constant (~7.4 eV for oxides), so we rely on

chemical shifts.

Table 2: Vanadium 2p

Binding Energies (Ref: O 1s Lattice = 530.0 eV)
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State Compound
V 2p

BE (eV)
Peak Shape Notes

V(0) V Metal 512.3
Asymmetric (Doniach-

Sunjic)

V(III)

V

O
515.2 - 515.4 Broad multiplet profile

V(IV) VO 516.0 - 516.4 Intermediate width

V(V)

V

O
517.2 - 517.6

Symmetric, narrow GL

peak

Note on Referencing: For V-oxides, referencing to adventitious Carbon (284.8 eV) is risky due

to differential charging. It is often more accurate to reference the Lattice Oxide (O 1s)

component to 530.0 eV, provided the sample is a bulk oxide.[2]

Experimental Protocol & Workflow
Step 1: Sample Preparation

Mn/V Oxides: Do not sputter clean with Argon ions (

). Both Mn and V oxides reduce easily under ion bombardment (e.g., V

O

reduces to V

O
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).

Alternative: Use a cluster source (Ar

) if available, or cleave in vacuum. If neither is possible, analyze "as received" and account
for surface carbon.

Step 2: Acquisition Parameters
X-Ray Source: Monochromatic Al K

(1486.6 eV) is mandatory to resolve multiplets.

Pass Energy (PE):

Survey: 100–200 eV.

High Res (Mn 2p, V 2p): 20 eV (for resolution).

High Res (Mn 3s): 40–80 eV (to improve signal-to-noise ratio).

Step 3: Data Processing Logic (Visualized)
Diagram 1: Manganese Analysis Decision Tree
This logic flow ensures you choose the correct region based on sample concentration and type.
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Start Mn Analysis

Is Mn Concentration > 5%?

Low Conc: Use Mn 2p Only
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Yes
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(Use Biesinger Multiplet Parameters) Measure Mn 3s Splitting (ΔE)

Is Sample Birnessite?

Compare ΔE to Standards

ΔE ~ 6.0 eV
Mn(II)

ΔE ~ 5.3 eV
Mn(III)

ΔE ~ 4.7 eV
Mn(IV)

No

Use Mn 3p Region
(Ilton Protocol)

Yes

Click to download full resolution via product page

Caption: Decision logic for selecting Mn spectral regions. Note the specific branch for

Birnessite minerals where Mn 3s is less reliable.

Diagram 2: Vanadium Fitting Workflow
This workflow illustrates the critical requirement of fitting V 2p and O 1s simultaneously.
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Raw Spectra
(510 - 545 eV)

Apply Shirley Background
(Across V 2p AND O 1s)

Apply Constraints:
1. Area(V 2p1/2) = 0.5 * Area(V 2p3/2)

2. Δ(Spin-Orbit) = 7.4 eV
Iterative Curve Fitting

Check Residuals

Quantified V Oxidation StatesGood Fit

Add O 1s Satellites

Poor Fit (High Residuals)

Click to download full resolution via product page

Caption: Workflow for Vanadium analysis. The critical step is the shared background across the

V 2p and O 1s regions.

Curve Fitting Strategy: The "Product" Comparison
When setting up your software (CasaXPS, Avantage, MultiPak), use these parameters. This

represents the "Advanced" product performance compared to standard defaults.

Manganese 2p Parameters (Advanced)
Line Shape: Do not use pure Gaussian. Use LF(alpha, beta, w, m) (Lorentzian-Asymmetric)

or specific multiplet envelopes provided by Biesinger et al.

FWHM: Mn(IV) peaks are naturally narrower (FWHM ~1.8–2.2 eV) than Mn(II) peaks

(FWHM ~2.5–3.0 eV). Standard analysis forces equal FWHM, leading to errors.

Satellites: You must explicitly fit the Mn(II) satellite at +6 eV from the main peak.

Vanadium 2p Parameters (Advanced)
Line Shape:

V(V) (d0 system): Symmetric GL(30).

V(IV) (d1 system): Slightly asymmetric.

V(III) (d2 system): Broad multiplet envelope.

Constraint: Constrain the V 2p
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peak area to exactly 0.5

the V 2p

area. Standard analysis often leaves this unconstrained, resulting in physically impossible
ratios (e.g., 0.8).

References
Biesinger, M. C., et al. (2011). Resolving surface chemical states in XPS analysis of first row

transition metals, oxides and hydroxides: Cr, Mn, Fe, Co and Ni. Applied Surface Science,

257(7), 2717-2730.

Silversmit, G., et al. (2004). Determination of the V2p XPS binding energies for different

vanadium oxidation states (V5+ to V0+). Journal of Electron Spectroscopy and Related

Phenomena, 135(2-3), 167-175.

Ilton, E. S., et al. (2016).[5][6] XPS determination of Mn oxidation states in Mn (hydr)oxides.

Applied Surface Science, 366, 475-485.[5]

Gupta, R. P., & Sen, S. K. (1975). Calculation of multiplet structure of core p-vacancy levels.

Physical Review B, 12(1), 15-19.

NIST X-ray Photoelectron Spectroscopy Database. (Version 4.1).[7] National Institute of

Standards and Technology.[5][8] [5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. xpslibrary.com [xpslibrary.com]

2. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Vanadium [xpsfitting.com]

3. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Manganese [xpsfitting.com]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 11 Tech Support

http://www.xpsfitting.com/2017/03/mn-3s-peak-separation-values.html
https://www.osti.gov/biblio/1254570
http://www.xpsfitting.com/2017/03/mn-3s-peak-separation-values.html
https://searchworks.stanford.edu/view/9742414
http://www.xpsfitting.com/2017/03/mn-3s-peak-separation-values.html
https://xpsresearch.institute/nist-be-database/
http://www.xpsfitting.com/2017/03/mn-3s-peak-separation-values.html
https://www.benchchem.com/product/b1623903?utm_src=pdf-custom-synthesis#bc-rfq
https://xpslibrary.com/multiplet-splitting/
http://www.xpsfitting.com/2008/09/vanadium.html
http://www.xpsfitting.com/2012/01/manganese.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1623903?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. researchgate.net [researchgate.net]

5. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Mn 3s Peak Separation
Values [xpsfitting.com]

6. XPS determination of Mn oxidation states in Mn (hydr)oxides (Journal Article) | OSTI.GOV
[osti.gov]

7. NIST X-ray photoelectron spectroscopy database in SearchWorks catalog
[searchworks.stanford.edu]

8. xpsresearch.institute [xpsresearch.institute]

To cite this document: BenchChem. [High-Resolution XPS Guide: Manganese & Vanadium
Oxidation States]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1623903/docs#high-resolution-xps-guide-
manganese-vanadium-oxidation-states]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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